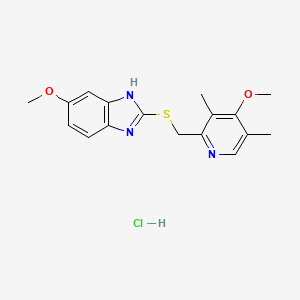

Omeprazole Sulfide Hydrochloride

説明

Contextualization as a Chemical Entity in Synthetic Pathways

Omeprazole (B731) sulfide (B99878) hydrochloride, and more broadly omeprazole sulfide, is a pivotal molecule in the production of proton pump inhibitors.

Role as a Precursor in Omeprazole Synthesis

Omeprazole sulfide is the direct precursor to omeprazole. The synthesis involves the oxidation of the sulfide group in omeprazole sulfide to a sulfoxide (B87167) group, yielding omeprazole. whiterose.ac.uksphinxsai.com This transformation is a critical step in the manufacturing process. The sulfide itself is synthesized by the reaction of 5-methoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. niscpr.res.ingoogle.com Different synthetic routes have been explored to optimize the yield of the intermediate, 2-mercapto-5-methoxybenzimidazole, which is essential for producing omeprazole sulfide. niscpr.res.in

Significance as a Synthetic Intermediate

The utility of omeprazole sulfide extends to the synthesis of other related active pharmaceutical ingredients. For instance, it is a precursor in the asymmetric synthesis of esomeprazole (B1671258), the (S)-enantiomer of omeprazole. caymanchem.comtcichemicals.comtcichemicals.com This involves a stereoselective oxidation of the sulfide. whiterose.ac.uk The development of efficient and enantioselective oxidation methods for omeprazole sulfide is an active area of research, aiming to produce esomeprazole with high optical purity. whiterose.ac.uk

Significance as a Degradation Product and Impurity

The chemical instability of omeprazole under certain conditions leads to the formation of omeprazole sulfide, making it a significant degradation product and a critical impurity to monitor in pharmaceutical formulations.

Formation in Chemical Degradation Studies

Omeprazole is known to be unstable in acidic conditions, and also degrades under the influence of light and oxidation. researchgate.netresearchgate.netrsc.org Degradation studies have shown that under various stress conditions, including acid, base, neutral hydrolysis, and oxidation, omeprazole can degrade into several products, with omeprazole sulfide being a prominent one. researchgate.netresearchgate.netrsc.orgrsc.org For example, exposure of omeprazole solutions to UV light has been shown to be a rapid method of degradation. researchgate.netrsc.org In environmental studies, omeprazole is rarely detected in wastewater and surface water, which is attributed to its degradation into various transformation products, with omeprazole sulfide being one of the most frequently detected. nih.gov

Importance in Impurity Profiling of Related Compounds

Due to its formation as a degradation product, omeprazole sulfide is considered a key impurity in omeprazole drug substances and finished products. caymanchem.comlabchem.com.my Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines on the identification and quantification of impurities in pharmaceuticals. nih.govmedwinpublishers.comajprd.comsimsonpharma.com Therefore, the profiling of impurities, including omeprazole sulfide (sometimes referred to as Omeprazole Impurity C), is a crucial aspect of quality control in the pharmaceutical industry. chemodex.comsigmaaldrich.com The presence and quantity of such impurities can affect the efficacy and safety of the drug. nih.govsimsonpharma.com Analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to separate and quantify omeprazole from its related impurities, including the sulfide. researchgate.net

Overview of Research Approaches in Chemical Sciences

The study of omeprazole sulfide hydrochloride involves a variety of research methodologies. In synthetic chemistry, research focuses on optimizing reaction conditions to improve the yield and purity of omeprazole sulfide as an intermediate. niscpr.res.ingoogle.com This includes exploring different catalysts and reaction pathways for both the formation of the sulfide and its subsequent oxidation. whiterose.ac.uk

In analytical chemistry, the focus is on developing sensitive and specific methods for the detection and quantification of omeprazole sulfide as an impurity. researchgate.net Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify and characterize degradation products. researchgate.netrsc.orgfigshare.com Forced degradation studies are conducted according to ICH guidelines to understand the degradation pathways of omeprazole and to identify potential impurities like the sulfide. researchgate.netrsc.orgfigshare.com

Synthetic Chemistry Methodologies

The synthesis of omeprazole sulfide is a well-documented process in synthetic chemistry, typically involving a nucleophilic substitution reaction. The most common methodologies involve the condensation of a benzimidazole (B57391) thiol with a substituted pyridine (B92270) derivative.

One prevalent method synthesizes omeprazole sulfide using 2-mercapto-5-methoxybenzene imidazole and 2-chloromethyl-4-methoxy-3,5-lutidine or 4-methoxy-3,5-dimethyl-2-pyridine-methyl bromide as the starting materials. nih.gov A detailed procedure involves reacting 5-methoxy-2-mercaptobenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. chemicalbook.com This reaction is often carried out in a solvent such as ethanol and water, with a base like sodium hydroxide to facilitate the reaction. chemicalbook.com The process typically involves dissolving the sodium hydroxide in ethanol, adding the 2-mercapto-5-methoxybenzimidazole, and then slowly adding an aqueous solution of the pyridine hydrochloride derivative. chemicalbook.com The reaction is temperature-controlled, often starting at a low temperature and then allowing it to rise. chemicalbook.com After several hours, the product, 5-methoxy-2- (4-methoxy-3,5-dimethyl-2-pyridyl) methylthio-1H-benzimidazole (omeprazole sulfide), precipitates as a white solid which can be isolated by filtration with high yields, reportedly around 96%. chemicalbook.com

The resulting omeprazole sulfide must often be purified through processes like dissolution and crystallization to achieve the necessary purity for its subsequent use, such as oxidation to omeprazole. nih.govsphinxsai.com The oxidation step typically uses an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). chemicalbook.comsphinxsai.com

| Reactant 1 | Reactant 2 | Base | Solvent | Yield |

| 2-mercapto-5-methoxybenzimidazole | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Sodium Hydroxide | Ethanol/Water | 96% chemicalbook.com |

| 2-mercapto-1H-benzimidazole | 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine | Sodium Methoxide | Not specified | Not specified researchgate.net |

This table summarizes a common synthetic route for Omeprazole Sulfide.

Advanced Analytical Characterization Techniques

The structural confirmation and purity assessment of this compound are accomplished using a suite of advanced analytical techniques. These methods provide detailed information about the molecule's identity, structure, and physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is used to confirm the structure by identifying the chemical environment of the hydrogen atoms in the molecule. researchgate.netgoogle.com

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to determine the molecular weight of the compound, confirming its elemental composition. researchgate.netgoogle.com

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule by measuring the absorption of infrared radiation. researchgate.netgoogle.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is used to determine the wavelength of maximum absorption (λmax), which is a characteristic property of the compound's chromophores. Omeprazole sulfide exhibits a λmax at approximately 300 nm. caymanchem.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of omeprazole sulfide and for separating it from related impurities during synthesis and stability studies. caymanchem.com

Differential Scanning Calorimetry (DSC) : DSC is used to determine the melting point and study the thermal properties of the compound. researchgate.net

| Property | Value | Source |

| IUPAC Name | 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole;hydrochloride | nih.gov |

| Molecular Formula | C₁₇H₂₀ClN₃O₂S | nih.gov |

| Molecular Weight | 365.9 g/mol | nih.gov |

| Appearance | White to off-white powder/crystalline solid | chemodex.comcaymanchem.com |

| Melting Point | 115-119°C | chemodex.com |

| UV/Vis (λmax) | 300 nm | caymanchem.com |

| Solubility | Soluble in DMSO, DMF, and ethanol | chemodex.comcaymanchem.com |

This table presents key physicochemical and analytical data for Omeprazole Sulfide and its hydrochloride salt.

Chemical Stability and Transformation Studies

The chemical stability of omeprazole sulfide is a critical factor, influencing its storage, handling, and its role as both a synthetic intermediate and a degradation product. While it is described as an amorphous, colorless or white powder that is stable in air, its stability is significantly dependent on environmental conditions such as pH, temperature, and light. nih.govresearchgate.net

Studies on the parent compound, omeprazole, show it is highly unstable in acidic conditions but stable in alkaline environments (pH > 7.4). nih.gov Omeprazole sulfide is known to be a degradation product of omeprazole. nih.gov Conversely, omeprazole sulfide is the direct precursor to omeprazole via an oxidation reaction. sphinxsai.com This transformation is a key step in the manufacturing of omeprazole, but incomplete oxidation or over-oxidation can lead to impurities. sphinxsai.com

Over-oxidation of omeprazole sulfide during the synthesis of omeprazole can lead to the formation of omeprazole sulfone, another related impurity that must be monitored in the final drug product. google.com The stability of omeprazole and its related compounds, including the sulfide, has been evaluated under accelerated conditions (e.g., 40°C and 75% relative humidity) to predict their shelf-life. farmaciajournal.com Such studies are essential for understanding the degradation pathways and ensuring the quality of pharmaceutical preparations. For long-term storage, it is recommended that omeprazole sulfide be kept at -20°C, protected from light and moisture. chemodex.com

Computational and Theoretical Chemistry Applications

Computational and theoretical chemistry provide powerful tools for investigating the properties of omeprazole sulfide and related molecules at a sub-atomic level. Quantum chemistry calculations, particularly using Density Functional Theory (DFT), have been employed to study the molecular structure, stability, and reactivity of omeprazole derivatives. researchgate.netnih.govnih.gov

These computational studies can elucidate the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the molecule's kinetic stability and reactivity. nih.gov For instance, modifications to the benzimidazole and pyridine rings of omeprazole analogues have been computationally modeled to predict their effects on stability and binding affinity to their biological target. nih.govnih.gov

Theoretical models are also used to analyze thermodynamic properties. The solubility of omeprazole sulfide in various solvents has been measured at different temperatures, and the data has been correlated using thermodynamic models like the modified Apelblat equation and the λh equation. nih.govresearchgate.net The thermodynamic parameters of the solution process, such as Gibbs energy, enthalpy, and entropy, can be calculated from this data using the van't Hoff equation, providing insights into the dissolution mechanism. researchgate.net These theoretical studies are invaluable for optimizing purification processes like crystallization and for designing new derivatives with enhanced properties. nih.govresearchgate.net

Structure

3D Structure of Parent

特性

分子式 |

C17H20ClN3O2S |

|---|---|

分子量 |

365.9 g/mol |

IUPAC名 |

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole;hydrochloride |

InChI |

InChI=1S/C17H19N3O2S.ClH/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);1H |

InChIキー |

YBYNGBZTCAXGMC-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC.Cl |

製品の起源 |

United States |

Synthesis and Derivatization of Omeprazole Sulfide Hydrochloride

Synthetic Methodologies for Omeprazole (B731) Sulfide (B99878) and its Hydrochloride Salt

The creation of omeprazole sulfide and its subsequent conversion to the hydrochloride salt are pivotal steps in the production pathway of omeprazole. These processes have been refined over time, leading to both traditional and more environmentally conscious synthetic strategies.

Conventional Synthetic Routes

The conventional synthesis of omeprazole sulfide is a well-documented process, primarily involving the condensation of two key precursor molecules. chemicalbook.comgoogle.com This method is widely used due to its reliability and high yields.

The core reaction for forming omeprazole sulfide is a nucleophilic substitution that joins a pyridine (B92270) derivative with a benzimidazole (B57391) derivative. The two primary precursors are:

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride lkchiralchina.com

5-Methoxy-2-mercaptobenzimidazole lkchiralchina.comresearchgate.net

In this condensation reaction, the sulfur atom of the 5-methoxy-2-mercaptobenzimidazole acts as a nucleophile, displacing the chloride from the 2-chloromethyl position of the pyridine ring to form a thioether linkage, resulting in the omeprazole sulfide molecule. google.comnih.gov

The successful synthesis of omeprazole sulfide under conventional methods hinges on specific reagents and controlled reaction conditions. The reaction is typically carried out in a basic medium, which deprotonates the thiol group of the mercaptobenzimidazole, enhancing its nucleophilicity.

Commonly used bases include sodium hydroxide or potassium hydroxide. chemicalbook.comgoogle.comprepchem.com The reaction is often performed in a solvent such as ethanol, methanol, or a two-phase system like dichloromethane and water with a phase transfer catalyst. chemicalbook.comgoogle.com

The formation of the hydrochloride salt is generally achieved by treating the omeprazole sulfide base with hydrochloric acid in a suitable solvent system, such as an ethanol-water mixture. chemicalbook.com This process facilitates purification and handling of the compound.

Table 1: Conventional Synthesis Parameters for Omeprazole Sulfide

| Parameter | Condition | Source(s) |

| Base | Sodium Hydroxide (NaOH) | chemicalbook.com |

| Solvent | Ethanol/Water | chemicalbook.com |

| Temperature | Stage 1: 70-90°C; Stage 2: -10 to 30°C | chemicalbook.com |

| Reaction Time | 4 hours (incubation) | chemicalbook.com |

| Yield | ~96% | chemicalbook.com |

Novel and Green Chemistry Approaches in Synthesis

In response to the growing need for environmentally sustainable chemical processes, novel and green chemistry approaches are being explored for the synthesis and derivatization of compounds like omeprazole sulfide. These methods focus on reducing waste, using less hazardous materials, and improving energy efficiency. A key area of this research is the oxidation of the sulfide to a sulfoxide (B87167), a critical step in producing omeprazole itself. acs.orgresearchgate.net

The oxidation of the sulfide intermediate to form the corresponding sulfoxide (omeprazole) is a transformation that has received significant attention in green chemistry research. acs.org While conventional methods often use stoichiometric oxidants like m-chloroperbenzoic acid (m-CPBA), which can generate significant waste, catalytic methods offer a more sustainable alternative. nih.govgoogle.com Research has focused on developing selective catalysts that can efficiently convert the sulfide to the sulfoxide without over-oxidation to the sulfone byproduct. acs.orggoogle.com

A promising green chemistry approach involves the use of heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀), as catalysts for the oxidation of sulfides. scispace.com This method employs hydrogen peroxide (H₂O₂) as the primary oxidant, which is highly desirable as its only byproduct is water. scispace.comdtic.mil

Studies have compared various heteropolyacids, including Keggin, Wells-Dawson, and Preyssler types, for their efficiency and selectivity in this oxidation reaction. scispace.com The Keggin-type H₃PW₁₂O₄₀ has been identified as a particularly efficient and green catalyst for the selective oxidation of sulfides to sulfoxides, a process directly applicable to the final step in omeprazole synthesis from its sulfide precursor. scispace.com This catalytic system represents a significant advancement towards cleaner pharmaceutical production methods.

Table 2: Comparison of Oxidizing Agents for Sulfide Conversion

| Oxidizing System | Type | Byproducts | Key Features | Source(s) |

| m-Chloroperbenzoic Acid (m-CPBA) | Conventional | m-Chlorobenzoic acid | Effective, but generates stoichiometric waste. | nih.govgoogle.com |

| Hydrogen Peroxide (H₂O₂) with Heteropolyacid Catalyst | Green Chemistry | Water | Environmentally benign, high atom economy. | scispace.comdtic.mil |

Formation Mechanisms from Related Compounds

Omeprazole Sulfide, a pivotal precursor in the synthesis of proton pump inhibitors, can be formed through various chemical reactions, most notably via the reduction of omeprazole or as a key intermediate in multi-step synthetic sequences. chemodex.comcaymanchem.com

Chemical Reduction Pathways of Omeprazole

The transformation of omeprazole back to its sulfide form is a recognized chemical pathway. The sulfinyl group in omeprazole can undergo non-enzymatic reduction to yield the corresponding sulfide, also referred to as a thioether. nih.gov This conversion highlights a reversible aspect of the core chemical structure under certain conditions.

Furthermore, studies have demonstrated that under acidic conditions, omeprazole reacts with sulfhydryl-containing compounds like ethyl mercaptan. nih.gov This reaction proceeds through the formation of N-sulfenylated regio-isomers, which subsequently react with another equivalent of the mercaptan at a neutral pH to quantitatively produce omeprazole sulfide. nih.gov This pathway underscores the reactivity of the omeprazole structure in specific chemical environments, leading to the formation of its sulfide counterpart.

Intermediate in Reaction Sequences

Omeprazole Sulfide Hydrochloride, often referred to by its non-salt form name pyrmetazole, is a fundamental intermediate in the production of omeprazole and its S-enantiomer, esomeprazole (B1671258). chemodex.comgoogle.commedchemexpress.com The standard industrial synthesis of omeprazole involves the carefully controlled oxidation of the sulfide intermediate. google.comchemicalbook.com

Derivatization Strategies for Structural Modification and Analog Synthesis

The chemical scaffold of omeprazole sulfide serves as a versatile platform for the synthesis of various analogs through derivatization. These modifications are pursued to explore new chemical space, investigate structure-activity relationships, and produce related compounds and metabolites.

One common derivatization is the further oxidation of the sulfide. While controlled oxidation yields the sulfoxide (omeprazole), over-oxidation leads to the formation of omeprazole sulfone. google.com This sulfone is a known impurity in the synthesis of omeprazole and represents a modification of the sulfur center to its highest oxidation state. google.com

Another derivatization strategy involves modification at other positions of the molecule. For instance, enzymatic strategies have been developed for the regioselective hydroxylation of omeprazole sulfide. researchgate.net Using enzymes such as CYP102A1 from Bacillus megaterium, it is possible to produce 5'-hydroxyomeprazole sulfide, a human metabolite of omeprazole. researchgate.net This biocatalytic approach allows for the specific and efficient synthesis of hydroxylated analogs that might be challenging to create through traditional chemical methods. researchgate.net Research has also been conducted on synthesizing a range of other sulfides, sulfoxides, and sulfones analogous to the omeprazole series to investigate their chemical properties. whiterose.ac.uk

Structural Elucidation and Isomeric Considerations

Advanced Spectroscopic Techniques for Structural Characterization

Modern spectroscopic techniques provide the necessary tools to map the atomic connectivity and three-dimensional shape of Omeprazole (B731) Sulfide (B99878) Hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For omeprazole sulfide, ¹H NMR is particularly useful for identifying impurities, such as detecting trace amounts of omeprazole sulfide in a sample of its parent compound, omeprazole. acs.org In one study, the ¹H NMR spectrum of omeprazole sulfide (referred to as Pyrmetazole) was used to identify signals that would otherwise be masked by the ¹³C satellite signals of omeprazole. acs.org For instance, a signal from omeprazole sulfide near 2.3 ppm is almost coincident with a satellite signal of omeprazole, highlighting the need for advanced NMR techniques like ¹³C satellite suppression for clear identification. acs.org The ¹H NMR spectrum of a related metabolite, 5'-hydroxyomeprazole sulfide, has also been characterized, with distinct singlet peaks observed for the 4'-OCH₃ and 5-OCH₃ protons. researchgate.net

¹³C NMR, including solid-state techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), has been instrumental in studying the tautomerism of the benzimidazole (B57391) ring system in related structures like omeprazole, providing a basis for understanding the carbon framework of the sulfide derivative. newdrugapprovals.orgwhiterose.ac.uk

Table 1: Selected ¹H NMR Signals for Omeprazole Sulfide and Related Compounds

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

| Omeprazole Sulfide | Aromatic/Methyl | ~2.3 | Singlet |

| Omeprazole Sulfide | Aromatic | ~6.76 | Multiplet |

| 5'-hydroxyomeprazole sulfide | 4'-OCH₃, 5-OCH₃ | ~3.81 | Two Singlets |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Techniques such as Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) are employed for the identification of omeprazole metabolites, including the sulfide form. nih.gov

The parent compound, omeprazole, typically shows a protonated molecular ion [M+H]⁺ at an m/z of 346. newdrugapprovals.orgnih.gov The fragmentation of this ion is well-characterized, with a major fragment ion appearing at m/z 198. nih.govmassbank.eu This fragment corresponds to the neutral loss of the 6-methoxy-1H-1,3-benzodiazole moiety. nih.gov Omeprazole sulfide, being the reduced form, would be expected to have a molecular ion corresponding to its lower molecular weight. Research has identified various metabolites of omeprazole using these techniques, confirming the utility of MS in tracking the biotransformation pathways that lead to or involve omeprazole sulfide. nih.gov

Table 2: Key Mass Spectrometry Data for Omeprazole

| Ion | m/z (Observed) | Description |

| [M+H]⁺ | 346.122 | Protonated molecular ion of Omeprazole |

| Fragment Ion | 198.058 | Major fragment from loss of benzimidazole moiety |

| Fragment Ion | 149.070 | Fragment corresponding to pyridine (B92270) moiety |

Note: Data pertains to the parent compound, Omeprazole, which provides a reference for the fragmentation patterns of its derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and conjugated systems within a molecule. In a study of omeprazole nanoparticles, FT-IR was used to confirm the presence of characteristic peaks related to the drug's structure. researchgate.net

UV-Vis spectroscopy is widely used for the quantitative analysis of omeprazole and its degradation products. nih.gov The UV spectrum of an alkaline solution of omeprazole displays distinct absorption maxima, typically around 276 nm and 305 nm. researchgate.net In 0.1 N NaOH, a maximum wavelength of 304.80 nm is reported. ijarsct.co.in Degradation of omeprazole, which can lead to the formation of the sulfide, results in a shift of the absorption maximum to lower wavelengths and a decrease in absorption intensity. nih.gov First-order UV-derivative spectrophotometry has also been developed for the determination of omeprazole and its related impurities. nih.gov The UV absorbance for omeprazole sulfide itself has been noted at approximately 300 nm. caymanchem.com

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgmdpi.com This technique has been employed to investigate the solid-state structures of omeprazole and a range of related compounds, including the sulfide precursor, also known as Pyrmetazole. whiterose.ac.ukwhiterose.ac.uk While the crystal structure of omeprazole itself has been determined, the specific crystal structure for the sulfide form was noted in one comprehensive study as being analyzed but not yet deposited in crystallographic databases. whiterose.ac.uk X-ray powder diffraction (XRPD) has also been used to characterize different crystalline forms (polymorphs) of omeprazole and its salts, such as omeprazole sodium, by identifying their characteristic diffraction peaks at specific 2θ angles. google.com This body of work on related structures provides a strong foundation for understanding the solid-state conformation and packing of Omeprazole Sulfide Hydrochloride. nih.gov

Stereochemical Aspects

The stereochemistry of omeprazole and its derivatives is a critical aspect of their chemical and biological properties.

Omeprazole contains a stereogenic center at the sulfur atom of the sulfoxide (B87167) group, meaning it is a chiral molecule. newdrugapprovals.orgyoutube.comresearchgate.net Consequently, it exists as a pair of non-superimposable mirror images known as enantiomers: (S)-omeprazole (esomeprazole) and (R)-omeprazole. nih.govhuji.ac.il Commercial omeprazole is typically sold as a racemic mixture, which is an equimolar blend of both enantiomers. nih.govnih.gov

In contrast, Omeprazole Sulfide lacks the sulfoxide group and therefore does not have a stereogenic center at the sulfur atom. The sulfur atom in a sulfide (thioether) group is not chiral. As a result, Omeprazole Sulfide is an achiral molecule. It serves as a prochiral precursor in the synthesis of omeprazole; the oxidation of the sulfide creates the chiral sulfoxide center, leading to the formation of the R- and S-enantiomers. whiterose.ac.ukcaymanchem.com The non-stereoselective metabolic regeneration of rabeprazole (a related proton pump inhibitor) from its sulfide analog further illustrates the achiral nature of the sulfide intermediate. nih.gov

Resolution Techniques (e.g., Preferential Crystallization)

The resolution of racemic mixtures is a critical step in the production of single-enantiomer drugs. While omeprazole itself contains a chiral sulfoxide center, its precursor, omeprazole sulfide, is prochiral, meaning it lacks a chiral center but can be converted into a chiral molecule in a single step. However, resolution techniques are often applied to the chiral sulfoxide, omeprazole, which is synthesized from omeprazole sulfide.

One effective method for separating the enantiomers of omeprazole is preferential crystallization . This technique is applicable to chiral molecules that crystallize as conglomerates, which are physical mixtures of crystals of the pure enantiomers. researchgate.net A continuous process for the resolution of omeprazole has been developed using its monopotassium salt diethanol solvate, which forms a conglomerate. acs.org This method utilizes small concentration gradients to drive the crystallization of the desired enantiomer while minimizing the nucleation of the other. acs.orgfigshare.com This near-equilibrium condition allows for a continuous and scalable separation process. acs.org

Another approach to resolution involves the formation of diastereomeric salts. This classic method involves reacting the racemic omeprazole with a chiral resolving agent, such as a chiral acid or base, to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For instance, chiral 1,1′-bi-2-naphthol (BINOL) has been used to form diastereomer complexes with omeprazole, facilitating the isolation of one diastereomer. google.com

Asymmetric Synthesis of Related Sulfoxides from Sulfides

A prominent method for this asymmetric oxidation is the Kagan-Sharpless type oxidation . This reaction typically involves a titanium-isopropoxide catalyst in the presence of a chiral ligand, such as diethyl tartrate (DET), and an oxidizing agent like cumene (B47948) hydroperoxide (CHP). researchgate.net The enantioselectivity of this reaction can be significantly influenced by the reaction conditions, including the temperature and the presence of additives like amines. researchgate.net By carefully controlling these parameters, high enantiomeric excess (ee) of the desired (S)-enantiomer can be achieved, often exceeding 94%. researchgate.net

Modifications to the Kagan-type titanium tartrate catalyst system have been investigated to further improve enantioselectivity, with some studies reporting sulfoxidation enantioselectivities of up to >99.5% ee. whiterose.ac.ukwhiterose.ac.uk Other transition metal catalysts, such as those based on iron, have also been explored for the asymmetric oxidation of omeprazole sulfide. researchgate.nete3s-conferences.org

Biocatalytic methods, utilizing enzymes, are also emerging as a green alternative for the asymmetric synthesis of esomeprazole (B1671258) from omeprazole sulfide. researchgate.net These enzymatic oxidations can offer high selectivity and operate under mild reaction conditions.

| Asymmetric Synthesis Method | Catalyst/Reagent | Key Features | Reported Enantioselectivity |

| Kagan-Sharpless Type Oxidation | Titanium-isopropoxide / (S,S)-DET / CHP | Widely used industrial method. researchgate.net | >94% ee researchgate.net |

| Modified Kagan-Type Oxidation | Modified titanium tartrate catalyst system | Optimized for higher enantioselectivity. whiterose.ac.ukwhiterose.ac.uk | Up to >99.5% ee whiterose.ac.ukwhiterose.ac.uk |

| Biocatalytic Oxidation | Enzymes | Green chemistry approach. researchgate.net | High selectivity researchgate.net |

| Oxaziridine Oxidation | Chiral oxaziridines | High yield and enantiomeric selectivity. e3s-conferences.org | High e3s-conferences.org |

Polymorphism and Solid-State Characteristics (from a chemical structure perspective)

The solid-state properties of pharmaceutical compounds, including intermediates like this compound, are of great importance as they can influence factors such as stability, solubility, and processability. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphic forms of a compound have the same chemical composition but different internal crystal lattices, which can lead to variations in their physicochemical properties.

While specific studies on the polymorphism of this compound are not extensively detailed in the provided search results, the solid-state characteristics of the related compound, omeprazole, have been investigated. Omeprazole is known to exist in different polymorphic forms, such as Form A, Form B, and Form C. google.com These forms can be characterized by techniques such as X-ray powder diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. google.com For example, crystalline omeprazole Form B is characterized by a specific PXRD pattern and an endothermic peak at approximately 158.3 °C in DSC analysis. google.com

The physical characterization of active pharmaceutical ingredients and their intermediates is crucial for drug development. researchgate.net Different solid forms can exhibit significantly different physical and chemical properties, including color, morphology, stability, and dissolution. researchgate.net The presence of solvates, where solvent molecules are incorporated into the crystal structure, can also affect the solid-state properties. For instance, the diethanol solvate of the monopotassium salt of omeprazole plays a key role in its resolution by preferential crystallization. acs.org

Chemical Reactivity and Degradation Pathways

Hydrolytic and Photolytic Degradation Mechanisms

Water and light are key factors in the degradation of benzimidazole (B57391) derivatives like omeprazole (B731) sulfide (B99878). The mechanisms of this degradation can be categorized by the pH of the environment and the presence of light.

Omeprazole and its related compounds, including the sulfide form, are known to be highly unstable in acidic environments. lcms.cznih.gov The degradation process is accelerated in acid, following pseudo-first-order kinetics. chula.ac.th For instance, the degradation half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5. nih.gov

Under acidic conditions (e.g., 0.1 N HCl), omeprazole sulfide is formed as a degradation product of omeprazole. lcms.czresearchgate.net The reaction is complex, involving the generation of a sulfenic acid and a sulfenamide (B3320178) as reactive intermediates. nih.govscispace.com These intermediates can then react further. In the presence of sulfhydryl compounds, such as mercaptoethanol, omeprazole can react under acidic conditions to quantitatively produce omeprazole sulfide. nih.govresearchgate.net The degradation in an acidic medium can lead to the formation of several products, including rearranged monomers and various dimers. gcu.ac.uk Studies have shown that degradation is significantly accelerated in an acid medium compared to neutral or alkaline conditions. unina.itresearchgate.net

Table 1: pH-Dependent Degradation of Omeprazole

| pH | Stability/Half-Life | Observations | Source |

|---|---|---|---|

| < 5 | 10 minutes | Rapid degradation | nih.gov |

| 5.0, 7.0, 8.0 | Degrades rapidly, especially at lower pH | Pseudo first-order degradation plots | chula.ac.th |

This table is based on data for omeprazole, a closely related compound, to illustrate the general instability of the molecular backbone in acidic conditions.

In neutral and alkaline conditions, omeprazole sulfide demonstrates greater stability compared to acidic environments. unina.itresearchgate.net Studies on the parent compound, omeprazole, show it is relatively stable at pH 7.0 and higher in the dark. unina.itresearchgate.netresearchgate.net The half-life in a solution at pH 10.0 is notably long, estimated at about 3 months. chula.ac.th

However, degradation still occurs over time. In aqueous solutions, even at neutral pH, omeprazole can decompose, with omeprazole sulfide being one of the primary degradation products, alongside benzimidazolones and a complex red-colored material. unina.itresearchgate.net The conversion of the sulfoxide (B87167) (omeprazole) to the sulfide can occur slowly at near-neutral pH. researchgate.net Alkaline hydrolysis is also a known reaction pathway for related amide-sulfoxide compounds, which can be hydrolyzed in an aqueous alkali solution, such as sodium hydroxide, to form the corresponding carboxylic acid salt. google.com

Exposure to light, particularly ultraviolet (UV) radiation, significantly accelerates the degradation of omeprazole and its sulfide derivative. unina.itresearchgate.net Irradiation with a solar simulator has been shown to speed up the degradation process compared to experiments conducted in the dark. unina.itresearchgate.net The fastest degradation process for omeprazole in aqueous solutions was found to be under exposure to UV light at 254 nm. researchgate.net

Photodegradation leads to a wider array of products than hydrolysis alone. Besides the formation of sulfides and benzimidazolones, photolytic cleavage can also produce benzimidazoles, dianilines, and pyridines. unina.itresearchgate.net The photocatalytic degradation of omeprazole using a TiO2/UV system has been studied, demonstrating an efficient breakdown of the parent structure into pyridine (B92270) and benzimidazole derivatives, which are then further converted to other compounds. semanticscholar.org Interestingly, the presence of common photosensitizers like humic acids or nitrate (B79036) does not appear to affect the rate of photodegradation. unina.it

Table 2: Degradation of Omeprazole under Different Light Conditions

| Condition | Observation | Degradation Products | Source |

|---|---|---|---|

| Dark, MilliQ Water (43h) | Complete degradation of omeprazole | Sulfides, benzimidazolones, red material | unina.it |

| Solar Simulator, pH 7.0 | Accelerated degradation | Sulfides, benzimidazolones, benzimidazoles, dianilines, pyridines | unina.itresearchgate.net |

This table summarizes findings for omeprazole, indicating the photolytic instability of the core structure shared with omeprazole sulfide.

Oxidative Transformations

The sulfur atom in omeprazole sulfide is susceptible to oxidation, a key reaction in both its metabolic pathway and its chemical synthesis and degradation.

Omeprazole sulfide serves as a direct precursor in the synthesis of omeprazole (a sulfoxide) through oxidation. google.comsphinxsai.com This transformation is a critical step in the manufacturing process of omeprazole and its enantiomer, esomeprazole (B1671258). google.comnih.gov

Further oxidation can lead to the formation of omeprazole sulfone. The oxidative metabolism of omeprazole in human liver microsomes results in both 5-hydroxyomeprazole and omeprazole sulfone. nih.gov While the oxidation of the sulfide to the sulfoxide is a common reaction, the subsequent oxidation to the sulfone can also occur. nih.govnih.gov However, in some specific catalytic systems, such as whole-cell biocatalysis using Lysinibacillus sp. B71, the oxidation of omeprazole sulfide to the (S)-sulfoxide (esomeprazole) occurs without consecutive oxidation to the sulfone. nih.gov

Various oxidizing agents can facilitate the transformation of omeprazole sulfide. A commonly used reagent in chemical synthesis for the oxidation of the sulfide to the sulfoxide is m-chloroperoxybenzoic acid (m-CPBA). sphinxsai.comgoogle.com

In biological systems, the oxidation is catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP3A4. nih.govnih.gov The formation of omeprazole sulfone is dependent on oxygen supply. nih.gov High-dose treatments with omeprazole have revealed saturation kinetics for the CYP2C19-dependent metabolic pathways. nih.gov

Biocatalytic methods have also been developed. For example, a specific strain of the bacterium Lysinibacillus sp. B71 has been shown to effectively catalyze the oxidation of omeprazole sulfide into enantiopure esomeprazole with a high conversion rate. nih.gov Omeprazole itself, under acidic activation, can act as an oxidizing agent, particularly towards sulfhydryl groups. nih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Omeprazole Sulfide Hydrochloride |

| Omeprazole |

| Esomeprazole |

| Omeprazole Sulfone |

| 5-hydroxyomeprazole |

| Benzimidazolone |

| Benzimidazole |

| Dianiline |

| Pyridine |

| m-chloroperoxybenzoic acid (m-CPBA) |

| Sodium Hydroxide |

| Mercaptoethanol |

| Humic Acid |

Identification and Characterization of Chemical Degradation Products

The degradation of omeprazole results in a complex mixture of compounds. Studies have identified several key degradation products, including Omeprazole Sulfide, benzimidazolones, benzimidazoles, dianilines, and pyridines. researchgate.netunina.it In acidic conditions, omeprazole undergoes a rearrangement to form a reactive sulfonamide intermediate, which is the pharmacologically active form but also a key player in its degradation cascade. nih.gov This instability has led to extensive research to identify and characterize the resultant compounds to ensure the quality and safety of pharmaceutical formulations. rsc.org

Under forced degradation conditions (acid, base, neutral hydrolysis, and oxidation), as many as sixteen degradation products of omeprazole have been identified. rsc.org The primary products formed under aqueous conditions are often Omeprazole Sulfide and the corresponding benzimidazolone. unina.it Acid-accelerated degradation, in particular, leads to a rearranged monomer as the main product, along with various dimer ions. gcu.ac.uk

Spectroscopic and chromatographic techniques are essential for the identification and quantification of omeprazole's degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is widely used to monitor the stability of omeprazole and separate it from its degradants. farmaciajournal.comptfarm.pl

Advanced methods like Capillary Electrophoresis (CE) combined with Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-IT-MS) have provided more detailed structural information. rsc.org High-resolution mass spectrometry (HRMS), such as Q-Exactive Orbitrap MS, has been instrumental in elucidating the structures of degradants by providing accurate mass data for precursor and product ions. gcu.ac.uk

NMR spectroscopy has also been employed to confirm the structures of synthesized degradation products, particularly those formed under oxidative stress. rsc.org The combination of these techniques allows for the confident identification of compounds formed during degradation. For instance, in one study, the main degradation products were identified by their spectroscopic features and by comparison with authentic samples. unina.it

Below is a table summarizing the mass spectrometric data for some of the identified degradation products of omeprazole following acid treatment.

| Degradation Product | Precursor Ion (m/z) | Key Product Ions (m/z) | Reference |

|---|---|---|---|

| Rearranged Monomer | 346.1216 | 198.0423, 179.0811, 149.0710 | gcu.ac.uk |

| Singly Charged Dimer (S1 bridge) | 673.2201 | 328.1158, 179.0811, 149.0710 | gcu.ac.uk |

| Singly Charged Dimer (S2 bridge) | 705.1921 | 328.1158, 179.0811, 149.0710 | gcu.ac.uk |

| Doubly Charged Dimer (S1 bridge) | 337.1137 | Not Reported | gcu.ac.uk |

The degradation of omeprazole, particularly in aqueous and acidic media, follows a well-documented pathway. The initial step involves an acid-catalyzed intramolecular rearrangement to form a tetracyclic sulfenamide intermediate. nih.gov This intermediate is the active form that inhibits the proton pump, but it is also unstable and can undergo further reactions.

One proposed pathway for the formation of Omeprazole Sulfide involves the deoxygenation of the sulfoxide group of omeprazole. researchgate.net This conversion is favored in mildly acidic conditions. unina.it Irradiation with simulated solar light can accelerate this degradation, leading to the formation of Omeprazole Sulfide alongside other products like benzimidazoles and benzimidazolones. unina.it

Under acidic treatment, a proposed mechanism involves the formation of rearranged monomer and dimer ions with varying numbers of sulfur atoms in the bridge linking the two parent molecules. gcu.ac.uk The degradation scheme in aqueous suspension primarily yields the sulfide and benzimidazolone derivatives. unina.it

Scheme 1: Simplified Degradation Pathway of Omeprazole in Aqueous Suspension unina.it

Omeprazole → [Intermediate Species] → Omeprazole Sulfide + Benzimidazolone + Red-Coloured Complex Material

This process is significantly accelerated by mild acid and light. researchgate.netunina.it

Stability Studies in Various Chemical Environments (non-biological)

The stability of omeprazole and its derivatives is highly dependent on the chemical environment. It is known to be labile in acidic solutions but relatively stable under alkaline conditions (pH > 7.4). nih.govnih.gov

Effect of pH: Omeprazole degrades rapidly at pH values below 7.4. nih.gov Studies have shown that in aqueous solutions, the degradation is significant in mild acid (pH 4.0), while the compound is more stable at neutral (pH 7.1) or alkaline (pH 9.0) conditions. unina.it The degradation in aqueous polymer dispersions of enteric coating polymers is more pronounced than in organic solutions and is highly dependent on the pH of the dispersion. nih.gov

Effect of Light, Heat, and Humidity: Omeprazole is sensitive to light, heat, and humidity. farmaciajournal.comresearchgate.net Accelerated stability studies performed at 40°C and 75% relative humidity showed significant degradation over a period of 6 months. The decomposition was found to follow zero-order kinetics. farmaciajournal.comresearchgate.net The presence of light further accelerates this degradation. farmaciajournal.comresearchgate.net For example, it was estimated that omeprazole would retain 90% of its concentration for 12.11 months when protected from light at 25°C, but only for 8.50 months when exposed to light. farmaciajournal.comresearchgate.net

The table below summarizes the results of an accelerated stability study on omeprazole powder.

| Storage Condition | Time (Months) | Omeprazole Concentration (%) | Reference |

|---|---|---|---|

| 40°C, 75% RH, Protected from Light | 0.2 | 98.50 | farmaciajournal.com |

| 2 | 96.53 | farmaciajournal.com | |

| 4 | 93.53 | farmaciajournal.com | |

| 6 | 91.44 | farmaciajournal.com | |

| 40°C, 75% RH, Exposed to Light | 0.2 | 97.50 | farmaciajournal.com |

| 2 | 94.67 | farmaciajournal.com | |

| 4 | 90.00 | farmaciajournal.com | |

| 6 | 86.67 | farmaciajournal.com |

Effect of Other Chemicals: The presence of acidic functional groups in other molecules can induce degradation. For instance, enteric coating polymers with acidic moieties can cause omeprazole instability. The degradation was found to be more significant in aqueous dispersions of these polymers compared to organic solutions. nih.gov The decomposition in organic polymer solutions followed first-order kinetics. nih.gov

Analytical Method Development and Validation for Chemical Quantification

Chromatographic Techniques for Separation and Quantification (non-clinical samples)

The separation and quantification of Omeprazole (B731) Sulfide (B99878), a key related substance and metabolite of Omeprazole, are predominantly achieved through various chromatographic methods. These techniques offer the necessary selectivity and sensitivity to distinguish it from the parent compound and other related impurities like Omeprazole Sulfone.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the most widely employed technique for the analysis of Omeprazole and its related substances, including Omeprazole Sulfide. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov

The development of a robust HPLC method is critical for accurately quantifying Omeprazole Sulfide. This involves a systematic approach to optimizing various chromatographic parameters to achieve adequate separation from Omeprazole and other impurities.

Several studies have focused on developing stability-indicating HPLC methods that can separate Omeprazole from its degradation products and process-related impurities. researchgate.net For instance, a gradient reversed-phase liquid chromatographic method was developed to determine Omeprazole and its related impurities, demonstrating the separation of Omeprazole Sulfide from other compounds. researchgate.net

Key parameters in method development include the choice of the stationary phase (column), the composition of the mobile phase, flow rate, and column temperature. C18 and C8 columns are frequently used for the separation. chromatographyonline.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate or ammonium bicarbonate) and an organic modifier such as acetonitrile or methanol. chromatographyonline.comnih.gov The pH of the buffer is a critical parameter that influences the retention and selectivity of the separation. researchgate.net

A study successfully developed a method using a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 7.4), achieving good separation of Omeprazole and its related substances. scispace.com Another method utilized a gradient elution with 90% aqueous acetonitrile to 100% acetonitrile over a C18 column. researchgate.netbanglajol.info The simultaneous measurement of Omeprazole, Omeprazole Sulfone, and Omeprazole Sulfide has been achieved using a selective, reversed-phase HPLC method. nih.gov

| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Novapak C18 (250x4.6 mm, 5µ) | Phosphate buffer (pH 7.4) and Acetonitrile (60:40, v/v) | 1.0 ml/min | UV at 302 nm | scispace.com |

| C18 (ODS, 250 x 4.6 mm) | Gradient: 90% aqueous Acetonitrile to 100% Acetonitrile | 0.7 ml/min | UV at 302 nm | researchgate.netbanglajol.info |

| CORTECS C18+ (4.6 x 150 mm, 2.7 µm) | Gradient: Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid | 1.5 mL/min | PDA and QDa (Mass Detector) | |

| OmniPac Pax-500 (Dionex) | 0.1 M Sodium Phosphate buffer:Methanol:Acetonitrile (60:20:20), pH 7.0 | Not Specified | UV at 254 nm | nih.gov |

Ultraviolet (UV) Detection: UV detection is a common and robust method used in HPLC for the quantification of Omeprazole Sulfide. The selection of the detection wavelength is crucial for achieving high sensitivity. Omeprazole and its related compounds exhibit strong UV absorbance, with detection commonly performed at wavelengths around 302 nm or 280 nm. researchgate.netscispace.combanglajol.infolcms.cz Photodiode Array (PDA) detectors are also employed, which provide spectral information and can help in peak identification and purity assessment.

Mass Spectrometry (MS/MS) Detection: For higher selectivity and sensitivity, and for structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.gov This technique is particularly valuable for identifying unknown impurities or degradation products and for analyzing complex matrices. nih.gov In a forced degradation study of Omeprazole, an ACQUITY QDa Mass Detector was used alongside a PDA detector to confirm the identity of peaks, including Omeprazole Sulfide. lcms.cz Extracted ion chromatograms (EICs) can be used to positively identify specific compounds based on their mass-to-charge ratio (m/z). lcms.cz Liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF MS) has also been used to identify Omeprazole transformation products, with Omeprazole Sulfide being the most frequently detected compound in water samples. nih.gov

Gas Chromatography (GC)

While HPLC is the dominant technique, Gas Chromatography (GC) has also been mentioned as a method for the analysis of Omeprazole. mdpi.com However, its application appears to be less common than liquid chromatography techniques for Omeprazole and its sulfide metabolite. This is likely due to the thermolabile nature and low volatility of these compounds, which may require derivatization before GC analysis, adding complexity to the procedure.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC), including its high-performance version (HPTLC), offers a simpler and more cost-effective alternative for the separation and quantification of Omeprazole and its related substances. nih.govresearchgate.net These methods are particularly useful for routine quality control.

A TLC-densitometry method was developed for the identification and quantification of Omeprazole in pharmaceutical preparations. nih.gov The separation was achieved on silica gel 60F₂₅₄ plates using a mobile phase of chloroform–methanol–ammonia (36:4:0.60, v/v). nih.gov This mobile phase was shown to be effective in separating Omeprazole from its degradation products, allowing for the purity and quantification of the active substance. nih.gov Another study used a mobile phase of toluene, isopropanol, acetone, and ammonia (5:2.3:2.5:0.2, v/v/v/v) with densitometric measurement at 290 nm. nih.gov

| Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Silica gel 60F₂₅₄ | Chloroform–methanol–ammonia (36:4:0.60, v/v) | Densitometry | nih.gov |

| Silica gel 60F₂₅₄ | Toluene–isopropanol–acetone–ammonia (5:2.3:2.5:0.2, v/v/v/v) | Densitometry at 290 nm | nih.gov |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is another powerful separation technique that has been successfully applied to the analysis of Omeprazole and its metabolites, including Omeprazole Sulfide. nih.gov It offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples.

A novel CE method was developed for the simultaneous determination of Omeprazole and its main metabolites (Omeprazole Sulfide, Omeprazole Sulfone, and 5-hydroxy Omeprazole) in human urine samples. nih.gov This method was coupled with electrospray ionization-mass spectrometry (ESI-MS) for metabolite identification and confirmation. nih.gov Another study established a simple capillary zone electrophoresis (CZE) method using a phosphate buffer (50 mM, pH 9.0) for the analysis of Omeprazole. researchgate.net More advanced approaches have utilized an Analytical Quality by Design framework to develop a Micellar Electrokinetic Chromatography (MEKC) method for impurity profiling of Omeprazole, capable of simultaneously determining the parent drug and seven related impurities. nih.gov

| Technique | Background Electrolyte / Buffer | Detection | Reference |

|---|---|---|---|

| Capillary Electrophoresis | Not specified | Diode-array and ESI-MS | nih.gov |

| Capillary Zone Electrophoresis (CZE) | Phosphate buffer (50 mM, pH 9.0) | UV at 200 nm | researchgate.net |

| Micellar Electrokinetic Chromatography (MEKC) | 72 mM borate buffer pH 10.0, 96 mM SDS, 1.45 %v/v n-butanol | Not Specified | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Omeprazole Sulfide Hydrochloride |

| Omeprazole |

| Omeprazole Sulfone |

| 5-hydroxy Omeprazole |

| Acetonitrile |

| Methanol |

| Ammonium bicarbonate |

| Phosphate |

| Formic Acid |

| Sodium Phosphate |

| Chloroform |

| Ammonia |

| Toluene |

| Isopropanol |

| Acetone |

| Borate |

| Sodium dodecyl sulfate (SDS) |

| n-butanol |

Spectrophotometric and Potentiometric Analytical Methods

Spectrophotometric and potentiometric methods offer viable approaches for the quantification of this compound, providing alternatives to chromatographic techniques.

Spectrophotometric Methods UV-Vis spectrophotometry is a widely used technique for the analysis of related benzimidazole (B57391) compounds. ijpsjournal.comijpsm.com For Omeprazole, analysis is often performed in alkaline solutions, such as 0.1 N sodium hydroxide, with maximum absorbance typically observed around 305 nm. ijpsm.com Kinetic spectrophotometric methods have also been developed, based on charge-transfer complex formation with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), with maximum absorption at 460 nm. ijpsjournal.comnih.gov Another approach involves the oxidation of the sulfide moiety by potassium iodate in an acidic medium, liberating iodine, which can be extracted and measured spectrophotometrically at 520 nm. ijpsonline.comresearchgate.net While these methods are established for Omeprazole, their applicability to this compound is high, though validation would be necessary to account for potential interference from degradation products. nih.gov

Potentiometric Methods Potentiometric titration is a reliable method for the assay of benzimidazole derivatives. syncsci.com This technique can be based on the oxidation of the sulfide group. One such method involves the direct titration with N-bromosuccinimide (NBS) in an acidic medium, with the endpoint detected potentiometrically using a platinum electrode. ijpsonline.comijpsonline.com Non-aqueous potentiometric titrations, using titrants like perchloric acid in a medium of glacial acetic acid, have also been successfully developed and validated for Omeprazole and could be adapted for its sulfide analog. isca.me These methods are valued for their accuracy and precision in determining the purity of bulk drug substances. syncsci.comijpsonline.com

Impurity Profiling and Quantification in Synthetic Batches

Impurity profiling is a critical aspect of quality control for any synthesized active pharmaceutical ingredient (API) or intermediate. For this compound, this involves identifying and quantifying substances that may arise from the manufacturing process.

High-performance liquid chromatography (HPLC) is the predominant technique for separating and identifying these related substances. chromatographyonline.combanglajol.infogoogle.com A comprehensive analysis must be able to resolve Omeprazole Sulfide from other known impurities.

Commonly identified related substances in the synthesis of Omeprazole include:

Omeprazole Sulphone (Impurity F): Formed by the oxidation of the sulfoxide (B87167) group in Omeprazole, or potentially from the over-oxidation of Omeprazole Sulfide. pharmaffiliates.comgoogle.com

Desmethoxy-4-chloro Omeprazole Sulfide: A process-related impurity from the synthesis pathway. synzeal.com

Other Process-Related Impurities: Various other impurities, often designated by letters (e.g., Impurity A, B, D, H), are monitored during quality control. farmaciajournal.com

| Impurity Name | Alternative Name/Designation | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Omeprazole Sulfide | Impurity C | C17H19N3O2S | 329.42 |

| Omeprazole Sulphone | Impurity F | C16H13N3O2S | 311.36 |

| (5-Methoxy-1H-benzimidazol-2-yl)methanethiol | Impurity B | C16H17N3O2S | 315.39 |

| 4-Desmethoxy-4-chloro Omeprazole Sulfide | - | C16H16ClN3OS | 333.8 |

The purity of synthesized batches of this compound is predominantly assessed using stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods. researchgate.net These methods are designed to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products.

A typical RP-HPLC method involves:

Column: An octylsilane (C8) or octadecylsilane (C18) bonded silica gel column. chromatographyonline.combanglajol.infofarmaciajournal.com

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer at a controlled pH, typically around 7.6-8.0) and an organic modifier like acetonitrile. google.comresearchgate.netgoogle.com

Detection: UV detection is commonly performed at a wavelength of 280 nm or 302 nm, where the benzimidazole chromophore exhibits strong absorbance. farmaciajournal.combanglajol.info

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Methods have been developed that can achieve purity measurements of over 99%. google.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations: A Theoretical Void

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of a molecule. However, specific studies employing these methods on Omeprazole (B731) Sulfide (B99878) Hydrochloride are not readily found.

Electronic Structure Analysis

A thorough analysis of the electronic structure of Omeprazole Sulfide Hydrochloride, which would involve determining orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and electrostatic potential maps, has not been reported in peer-reviewed journals. Such studies are crucial for predicting a molecule's reactivity and its potential interaction sites.

Reactivity Predictions and Mechanism Elucidation

Similarly, there is a lack of published research on the reactivity predictions and reaction mechanisms of this compound derived from quantum chemical calculations. These theoretical investigations would be invaluable for understanding its stability, degradation pathways, and potential for chemical transformations, including its conversion to the active sulfenamide (B3320178) form in acidic environments.

Molecular Modeling and Simulation: An Uncharted Conformational and Interaction Landscape

Molecular modeling and simulation techniques provide insights into the three-dimensional structure and dynamic behavior of molecules. Yet, specific molecular modeling studies on this compound are not available.

Conformational Analysis

While the conformational spaces of omeprazole have been explored, a detailed conformational analysis of this compound is not documented. Such an analysis would identify the stable conformers of the molecule and their relative energies, which is fundamental to understanding its physical and biological properties. The protonation at the benzimidazole (B57391) nitrogen, characteristic of the hydrochloride salt, would significantly influence the conformational preferences compared to the neutral form.

Interaction Studies with Chemical Reagents

Computational studies on the interaction of this compound with chemical reagents, such as catalysts, are also absent from the scientific literature. Molecular modeling can be employed to simulate the docking of the molecule to a catalyst's active site, elucidating the binding mode and the energetic favorability of the interaction. This information is critical for designing and optimizing synthetic routes. For instance, understanding the interaction with catalysts used in the asymmetric oxidation of the sulfide to the sulfoxide (B87167) (esomeprazole) would be of significant industrial interest.

Industrial Chemistry and Process Optimization

Process Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of Omeprazole (B731) Sulfide (B99878) Hydrochloride necessitates careful consideration of various process parameters to ensure efficiency, consistency, and safety. The synthesis, which typically involves the condensation reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine (B92270) hydrochloride, presents several scale-up challenges. chemicalbook.comwhiterose.ac.uk

Key factors in scaling up the process include reaction kinetics, heat and mass transfer, and reactor design. For instance, the oxidation of the sulfide intermediate to omeprazole has been successfully scaled from a 1 L laboratory setup to a 10 L kilo-lab in an automated reactor, demonstrating the feasibility of larger-scale operations. sci-hub.se Research into process optimization has shown that energetically demanding steps, such as refluxing, may be unnecessary, and time-intensive procedures like trituration for product precipitation can be significantly shortened without compromising purity. researchgate.net Such optimizations are crucial for developing energy- and time-efficient processes suitable for large-scale production. researchgate.net

Manufacturing of the final dosage form from the intermediate has been conducted with batch sizes reaching approximately 45 kg, highlighting the industrial relevance of optimizing each step of the synthesis. nih.gov The choice of solvent is also a critical scale-up parameter, with studies exploring alternatives to traditional chlorinated solvents to improve the environmental profile of the process. semanticscholar.org The development of robust in-line monitoring techniques, such as Raman spectroscopy, allows for real-time tracking of reaction progress during scale-up, enabling better control and process optimization. sci-hub.se

Quality Control and Impurity Management in Chemical Manufacturing

The quality of Omeprazole Sulfide Hydrochloride is paramount as it directly impacts the purity of the final active pharmaceutical ingredient (API). Pharmaceutical impurities are substances that coexist with the API and can form during synthesis or upon aging. researchgate.net The identification, quantification, and control of these impurities are critical for regulatory assessment and drug safety. researchgate.net

During the synthesis of omeprazole from its sulfide intermediate, several process-related impurities can arise. A primary concern is the over-oxidation of the sulfide, which leads to the formation of the corresponding sulfone impurity. scispace.comsphinxsai.comgoogle.com Another set of identified process impurities includes dimer compounds, which can form during the initial condensation reaction. Omeprazole Sulfide itself is considered a potential impurity in the final omeprazole product. caymanchem.comsigmaaldrich.com

Effective quality control relies on robust analytical methods to detect and quantify these impurities. researchgate.net High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. researchgate.net Validated, gradient reversed-phase HPLC methods have been developed to separate omeprazole from its various process-related impurities, allowing for accurate quantification. farmaciajournal.comresearchgate.net The use of certified reference standards for these impurities is essential for the validation of analytical methods and for the quantitative determination of impurity levels in bulk manufacturing. researchgate.netscispace.comsphinxsai.com

Below is a table of common process-related impurities associated with the synthesis involving Omeprazole Sulfide.

| Impurity Name | Chemical Name | Source |

| Omeprazole Sulfone | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | Over-oxidation of Omeprazole Sulfide scispace.comgoogle.com |

| Dimer Impurity 1 | 5-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | By-product of condensation reaction |

| Dimer Impurity 2 | 6-methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | By-product of condensation reaction |

| Omeprazole Impurity A | 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-5-ol | Process-related impurity |

| Omeprazole Impurity B | 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole N-oxide | Process-related impurity |

| Omeprazole Impurity D | 5-methoxy-1H-benzo[d]imidazole-2-thiol | Starting material/Process-related impurity |

This table is based on data from cited research articles. farmaciajournal.comresearchgate.net

Green Chemistry Principles in Synthesis and Processing

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. acs.orgmdpi.com The synthesis of this compound is an area where such principles can be effectively applied to create more sustainable processes. researchgate.net

A key focus of green chemistry is the reduction or replacement of hazardous solvents. rsc.org Research has demonstrated that the synthesis of omeprazole can be optimized to demand less organic solvent. researchgate.net For instance, using water as a co-solvent in the final steps of production has been shown to achieve excellent yields without the need for solvent removal and extraction. mdpi.com Some approaches even explore solvent-free synthesis methods. mdpi.com

Another green approach involves the use of more efficient and environmentally benign catalysts. In the oxidation of the sulfide to the sulfoxide (B87167), heteropolyacids like H3PW12O40 have been identified as economical, facile, and selective catalysts, offering a greener alternative to traditional oxidizing agents. semanticscholar.orgsphinxsai.com Biocatalysis, using enzymes such as CYP102A1, also represents a promising green strategy for specific transformations in the synthesis pathway. researchgate.net

The table below summarizes some green chemistry approaches applicable to the synthesis and processing of Omeprazole Sulfide.

| Green Chemistry Principle | Application in Omeprazole Sulfide Synthesis | Benefit |

| Safer Solvents & Auxiliaries | Utilizing water as a solvent or co-solvent; reducing overall solvent volume. researchgate.netmdpi.com | Reduces hazardous chemical waste and environmental impact. mdpi.comrsc.org |

| Catalysis | Employing efficient and selective catalysts like heteropolyacids or biocatalysts (enzymes). sphinxsai.comresearchgate.net | Increases reaction efficiency, reduces by-products, and uses less hazardous reagents. sphinxsai.com |

| Design for Energy Efficiency | Eliminating energy-intensive steps such as prolonged refluxing. researchgate.net | Lowers energy consumption and production costs. researchgate.net |

| Atom Economy | Optimizing reactions to maximize the incorporation of starting materials into the final product. | Minimizes waste generation. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials or reagents where feasible. | Reduces reliance on finite petrochemical resources. |

Regulatory Aspects of Chemical Intermediates and Impurities (non-clinical)

The manufacturing of pharmaceutical intermediates like this compound is governed by stringent regulatory standards to ensure the quality and safety of the final drug product. htdchem.compyglifesciences.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive frameworks for chemical intermediates. htdchem.com

A cornerstone of regulatory compliance is adherence to Good Manufacturing Practices (GMP). htdchem.compyglifesciences.com GMP guidelines, such as those outlined in the ICH Q7A guidance, apply to the manufacturing of APIs and later-stage intermediates, ensuring that they are produced consistently and meet predefined quality standards. pyglifesciences.comfda.gov This includes rigorous control over raw materials, equipment, facilities, and personnel. pyglifesciences.com

The control of impurities is a major regulatory focus. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A, provide a framework for identifying, qualifying, and setting limits for impurities in new drug substances. Manufacturers must thoroughly document and maintain records of manufacturing processes, quality control measures, and testing results to demonstrate compliance. htdchem.com Any changes to the manufacturing process of an intermediate, such as changes in equipment, scale, or raw material specifications, are also subject to regulatory scrutiny and may require submission to regulatory authorities, as detailed in guidances like the FDA's BACPAC I. fda.gov

The regulatory framework ensures that intermediates are of high purity and that any potential impurities are well-characterized and controlled within acceptable limits, safeguarding the quality of the final pharmaceutical product. who.int

Future Directions in Chemical Research of Omeprazole Sulfide Hydrochloride

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has significant implications for the synthesis of pharmaceutical intermediates like Omeprazole (B731) Sulfide (B99878). Future research is focused on developing synthetic pathways that are not only high-yielding but also economically and environmentally sustainable.

Key research thrusts include:

Green Catalysis: A significant area of research involves replacing conventional stoichiometric oxidants with catalytic systems for the conversion of Omeprazole Sulfide to its corresponding sulfoxide (B87167), Omeprazole. The use of heteropolyacids (HPAs) like H₃PW₁₂O₄₀ with hydrogen peroxide as a co-oxidant represents a facile, economical, and selective oxidation method. ijcce.ac.irsphinxsai.com This approach is environmentally benign and can be adapted for large-scale production, yielding high-purity material. ijcce.ac.ir

Alternative Reagents: To circumvent problems associated with traditional reagents, such as the formation of by-products with Grignard reagents, researchers are exploring alternatives. The use of a magnesium-anthracene complex has been proposed as a method to improve the synthesis, avoiding issues like Wurtz coupled products. sphinxsai.com

Process Intensification: The application of technologies like continuous flow micromixing reactors is being explored for the synthesis of benzimidazole-based compounds. sphinxsai.com These technologies can offer better control over reaction parameters, leading to improved yields and purity.

Table 1: Comparison of Catalysts for Sulfide Oxidation

| Catalyst System | Oxidant | Key Advantages | Reference |

|---|---|---|---|

| H₃PW₁₂O₄₀ (Keggin-type HPA) | H₂O₂ | Efficient, selective, green, economical, adaptable to pilot scale. | ijcce.ac.irsphinxsai.com |

| Tetra-(tetraalkylammonium)octamolybdate | H₂O₂ | High activity and selectivity, recyclable catalyst, tolerates functional groups. | researchgate.net |

| m-Chloroperoxybenzoic acid (m-CPBA) | - | Conventional oxidant, effective for synthesis. | sphinxsai.comwhiterose.ac.uk |

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of Omeprazole Sulfide, whether as a synthetic impurity, a degradation product, or a metabolite, is crucial for quality control and environmental monitoring. Future research will continue to push the boundaries of analytical sensitivity and specificity.

Hyphenated Chromatographic Methods: High-performance liquid chromatography (HPLC) remains a cornerstone for analysis. nih.govresearchgate.net The future lies in the expanded use of HPLC coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) for the unambiguous identification and quantification of trace levels of Omeprazole Sulfide and its related compounds in complex matrices like wastewater. nih.govresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in identifying unknown metabolites and transformation products. For instance, it was used to tentatively identify hydroxyomeprazole (B127751) sulfide in wastewater, a metabolite thought to be a product of both host and gut microbiota metabolism. researchgate.net

Advanced Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is evolving beyond simple structural confirmation. Advanced 1H NMR techniques using chiral shift agents (CSAs) have been developed to determine the enantiomeric excess of chiral sulfoxides synthesized from sulfide precursors. whiterose.ac.ukwhiterose.ac.uk

Sensitive Detection in Environmental Samples: The detection of Omeprazole Sulfide in surface waters highlights the need for robust analytical methods capable of measuring very low concentrations. researchgate.netresearchgate.net Future methods will likely focus on improving sample preparation and pre-concentration steps to enhance the limits of detection (LOD) and quantification (LOQ) for environmental monitoring. researchgate.net

Table 2: Analytical Methodologies for Omeprazole and Related Compounds

| Technique | Application | Key Features | Reference |

|---|---|---|---|

| HPLC-UV | Quantification in formulations and biological fluids. | Robust, widely available. Detection wavelengths typically 280-302 nm. | nih.govresearchgate.net |

| LC-MS/MS | Trace analysis in environmental and biological samples. | High sensitivity and selectivity for metabolite identification. | nih.govresearchgate.net |

| HPTLC | Simultaneous quantitative analysis of drugs. | Simple, cost-effective, more sensitive than some older methods. | nih.gov |

| Capillary Electrophoresis (CE) | Determination in formulations. | High separation efficiency. | nih.govresearchgate.net |

| 1H NMR with Chiral Shift Agents | Determination of enantiomeric excess. | Accurate measurement of sulfoxide enantiopurity. | whiterose.ac.uk |

Deeper Understanding of Chemical Transformations and Reaction Kinetics

A fundamental understanding of how Omeprazole Sulfide is formed and how it behaves under various conditions is critical. Future research will employ sophisticated kinetic studies to elucidate reaction mechanisms and pathways.